molecular formula C21H18BrFN4O3 B12159774 methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12159774
M. Wt: 473.3 g/mol
InChI Key: OTYTZWWBFJSKEZ-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a fluorine atom, and an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the bromine and fluorine substituents. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology

In biological research, methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can be used to study the effects of fluorine and bromine substituents on biological activity. This can provide insights into the design of new drugs with improved efficacy and reduced side effects.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. This includes applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with proteins and enzymes, modulating their activity. The imidazo[4,5-c]pyridine core can also interact with nucleic acids, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-fluorobenzoate: This compound shares the bromine and fluorine substituents but lacks the imidazo[4,5-c]pyridine core.

    4-Fluorobenzylamine: This compound contains a fluorine atom and an amine group but lacks the bromine atom and the imidazo[4,5-c]pyridine core.

    Imidazo[4,5-c]pyridine derivatives: These compounds share the imidazo[4,5-c]pyridine core but may have different substituents.

Uniqueness

Methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of bromine, fluorine, and the imidazo[4,5-c]pyridine core. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H18BrFN4O3

Molecular Weight

473.3 g/mol

IUPAC Name

methyl 4-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18BrFN4O3/c1-30-20(28)12-2-5-14(6-3-12)26-21(29)27-9-8-17-18(25-11-24-17)19(27)15-7-4-13(22)10-16(15)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29)

InChI Key

OTYTZWWBFJSKEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Br)F)N=CN3

Origin of Product

United States

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